N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(4-fluorophenyl)acetamide

Medicinal Chemistry Fragment-Based Drug Discovery Ligand Efficiency

Procurement specialists and medicinal chemists: select this compound for its distinct fragment-like profile. With MW of 297.29 and XLogP3 of 1.4, it satisfies Rule-of-Three parameters for fragment-based screening, unlike bulkier in-class analogs. The unique 4-fluorophenyl substituent offers a strong C–F bond for metabolic stability without the toxicity of halogens, and it serves as a 'blank-slate' reference ideal for PROTAC conjugates. Its 4 rotatable bonds reduce entropic binding cost, simplifying SAR and saving synthesis resources during hit expansion.

Molecular Formula C15H12FN5O
Molecular Weight 297.293
CAS No. 1421458-36-7
Cat. No. B2477989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(4-fluorophenyl)acetamide
CAS1421458-36-7
Molecular FormulaC15H12FN5O
Molecular Weight297.293
Structural Identifiers
SMILESC1=CN(N=C1)C2=NC=C(C=N2)NC(=O)CC3=CC=C(C=C3)F
InChIInChI=1S/C15H12FN5O/c16-12-4-2-11(3-5-12)8-14(22)20-13-9-17-15(18-10-13)21-7-1-6-19-21/h1-7,9-10H,8H2,(H,20,22)
InChIKeyZKQOGPCYDIBXCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(4-fluorophenyl)acetamide: Core Chemical Identity and Research Classification


N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(4-fluorophenyl)acetamide (CAS 1421458-36-7) is a synthetic small-molecule heterocycle built on a pyrimidine core substituted at the 2-position by a 1H-pyrazol-1-yl group and at the 5-position by a 2-(4-fluorophenyl)acetamide side chain [1]. With a molecular formula of C15H12FN5O and a molecular weight of 297.29 g/mol, this compound is classified as a pyrazole-pyrimidine acetamide derivative and is typically offered by screening-compound suppliers as a research-grade chemical for early-stage drug discovery [1][2]. Publicly available data indicate that, at the time of this writing, no peer-reviewed primary research articles, patents describing biological data, or target-specific bioassay results have been directly reported for this specific CAS number, placing it among a class of underexplored scaffolds where procurement decisions must rely heavily on physicochemical differentiation and scaffold-comparison logic rather than on demonstrated biological performance [1].

Why Generic Substitution Fails for 1421458-36-7: Physicochemical Differentiation from In-Class Pyrazole-Pyrimidine Acetamides


In-class pyrazole-pyrimidine acetamide analogs such as the 4-chlorophenyl variant (CAS 1421473-76-8) and the indol-3-yl derivative are often treated as interchangeable screening compounds; however, the specific 4-fluorophenyl substituent on the target compound introduces a distinct electronic environment that alters lipophilicity (XLogP3 = 1.4) and hydrogen-bonding capacity (1 HBD, 5 HBA) compared with its chloro or indole counterparts [1]. These differences—though subtle in structure—can translate into measurable shifts in passive membrane permeability, solubility, and off-target binding profiles when the scaffold is advanced into cellular or biochemical assays [2]. Without direct comparative biological data, procurement specialists and medicinal chemists must evaluate the compound not on the basis of assumed in-class equivalence but rather on its unique computed property signature, which positions it as a more fragment-like, ligand-efficient starting point relative to bulkier analogs carrying substituted pyrazole rings or extended aromatic systems [1][2].

Quantitative Differentiation Evidence for N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(4-fluorophenyl)acetamide: A Comparator-Based Analysis


Molecular Weight and Ligand Efficiency Advantage Over Trimethylpyrazole Analog

The target compound (MW = 297.29 g/mol) is significantly smaller than its closest commercially available analog, 2-(4-fluorophenyl)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide (CAS 1421473-76-8; MW = 339.37 g/mol), representing a 12.4% reduction in molecular weight [1]. This lower molecular weight, combined with a favorable XLogP3 of 1.4, results in a higher estimated ligand efficiency index (LE = 0.32 kcal/mol per heavy atom assuming a hypothetical 1 μM binding potency, versus approximately 0.29 for the trimethyl analog under the same assumption) [1][2]. For screening-library procurement, this means the target compound consumes fewer heavy-atom resources, leaving greater room for optimization in hit-to-lead campaigns [2].

Medicinal Chemistry Fragment-Based Drug Discovery Ligand Efficiency

Hydrogen Bond Donor Count Reduction Relative to Indole Analog

The target compound possesses only one hydrogen bond donor (HBD = 1), compared to two HBDs in the indol-3-yl analog N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(1H-indol-3-yl)acetamide [1]. According to the widely adopted Veber rules for oral bioavailability, a reduced HBD count (< 3) correlates with improved passive membrane permeability and reduced efflux susceptibility [2]. This single-donor feature, combined with a moderate rotatable bond count of 4, positions the target compound favorably for oral or CNS-targeted probe development compared with the indole-bearing analog, which suffers from an additional donating interaction that may hinder membrane transit [2].

Drug-Likeness Permeability CNS Drug Discovery

Fluorine-Enabled Metabolic Stability Advantage Over 4-Chlorophenyl Analog

The 4-fluorophenyl substituent of the target compound introduces a C–F bond at the para position, whereas the direct analog 2-(4-chlorophenyl)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide contains a C–Cl bond [1]. Extensive medicinal chemistry literature establishes that aromatic fluorine substitution tends to increase oxidative metabolic stability by reducing the susceptibility of the phenyl ring to cytochrome P450-mediated hydroxylation, compared with chlorine, which can undergo both oxidative and reductive dehalogenation pathways [2][3]. While no head-to-head microsomal stability data exist for these two specific compounds, the class-level principle of fluorine's metabolic shielding effect provides a strong basis for preferring the fluorinated scaffold when metabolic soft spots on the phenylacetamide portion are a concern [3].

Metabolic Stability Fluorine Chemistry Cytochrome P450

Rotatable Bond Count and Conformational Rigidity Advantage Over Extended-Linker Analogs

With only 4 rotatable bonds, the target compound is more conformationally restricted than extended-linker analogs such as 2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide, which contains 7 or more rotatable bonds [1]. Lower rotatable bond count is associated with reduced entropic penalty upon target binding and a higher probability of achieving nanomolar potency during optimization, as documented in analyses of drug–target binding thermodynamics [2][3]. For scientists selecting a core scaffold for library enumeration or parallel synthesis, the target compound's inherent rigidity promises better average binding efficiency per analog synthesized [2].

Entropy Binding Affinity Scaffold Optimization

Lipophilicity Window (XLogP3 = 1.4) and Its Impact on Solubility vs. Permeability Balance

The computed XLogP3 of 1.4 places the target compound within the optimal lipophilicity window (1 < LogP < 3) that is strongly associated with a favorable balance of aqueous solubility and passive membrane permeability [1][2]. In comparison, many drug-like pyrazole-pyrimidine acetamides with bulkier substituents exhibit LogP values > 3.0, increasing the risk of poor solubility, high protein binding, and promiscuous off-target pharmacology [2][3]. The target compound's LogP of 1.4 is therefore a class-differentiating feature for early-stage programs that must prioritize developability alongside target engagement [3].

Lipophilicity ADME Solubility

High-Value Application Scenarios for N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(4-fluorophenyl)acetamide in Procurement Decision-Making


Fragment-Based Lead Generation Libraries Targeting CNS or Intracellular Proteins

With a molecular weight of 297.29 g/mol, XLogP3 of 1.4, and only 1 hydrogen bond donor, this compound satisfies the 'rule-of-three' criteria for fragment-based screening (MW < 300, LogP ≤ 3, HBD ≤ 3) [1][2]. It is ideally suited for inclusion in fragment libraries aimed at CNS targets or intracellular protein–protein interactions where permeability is a critical gatekeeper. Procurement for fragment screening collections should prioritize this compound over bulkier pyrazole-pyrimidine analogs that exceed fragment property thresholds [2].

Fluorine-Containing Scaffold for Metabolic Stability Optimization

The presence of the 4-fluorophenyl moiety, with its strong C–F bond (bond dissociation energy ~126 kcal/mol), makes this compound a preferred starting point for medicinal chemistry programs where metabolic soft spots on the phenylacetamide region need to be blocked without introducing the higher molecular weight and potential toxicity of chlorinated or brominated analogs [1][3]. Scientists aiming to improve in vitro microsomal stability while maintaining ligand efficiency should select this compound over the corresponding 4-chlorophenyl version [3].

Conformationally Restricted Core for Efficient SAR Exploration

With only 4 rotatable bonds, this compound offers a rigid core that reduces the entropic cost of binding and simplifies structure–activity relationship (SAR) interpretation during hit expansion [1][4]. For medicinal chemistry groups enumerating focused libraries via parallel synthesis, choosing a low-rotatable-bond scaffold can decrease the number of compounds required to establish clear SAR trends, directly saving synthesis resources and reducing project timelines [4].

Reference Compound for Profiling Novel Pyrimidine-Based Biological Probes

Given the absence of published biological data, this compound can serve as a 'blank-slate' reference molecule for academic or industrial groups developing novel pyrimidine-based probes or PROTAC conjugates. Its unsubstituted pyrazole ring and acetamide linker provide multiple vectors for chemical derivatization without introducing confounding biological activity from the parent scaffold, making it an ideal control or starting material for linker-attachment strategies [1].

Quote Request

Request a Quote for N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(4-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.